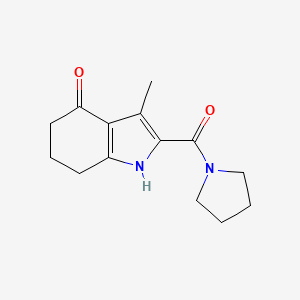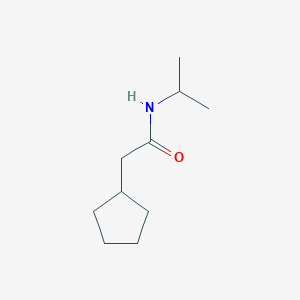![molecular formula C13H20N2O3S B7471900 N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide, commonly known as BSA, is a compound that has gained significant attention in scientific research. It belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
BSA acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects:
BSA has been found to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, which makes it a potential treatment for glaucoma. BSA has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BSA is its high selectivity for carbonic anhydrase, which makes it an effective inhibitor of the enzyme. However, BSA has also been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, BSA has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of BSA. One potential direction is the development of more effective inhibitors of carbonic anhydrase. Another potential direction is the study of the anti-inflammatory properties of BSA and its potential use in the treatment of other inflammatory conditions. Additionally, BSA could be studied in the context of its potential use in the treatment of glaucoma and other ocular conditions.
Conclusion:
In conclusion, BSA is a compound that has gained significant attention in scientific research due to its various applications. It is an effective inhibitor of carbonic anhydrase and has been found to have various biochemical and physiological effects. While BSA has several advantages, such as its high selectivity for carbonic anhydrase, it also has limitations, such as low solubility and a short half-life. There are several future directions for the study of BSA, including the development of more effective inhibitors of carbonic anhydrase and the study of its potential use in the treatment of other conditions.
Synthesis Methods
BSA can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butylamine to form 3-(tert-butylsulfamoyl)-4-methylbenzenesulfonyl chloride. In the second step, this compound is reacted with acetic acid to form N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide.
Scientific Research Applications
BSA has been extensively used in scientific research due to its various applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance. BSA has also been used in the study of protein-ligand interactions and as a reagent in the synthesis of other compounds.
properties
IUPAC Name |
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-6-7-11(14-10(2)16)8-12(9)19(17,18)15-13(3,4)5/h6-8,15H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBXHJLAJDSKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)

![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)


